5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
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Overview
Description
5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that contains both a triazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-amine with a thiophene derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar structure but with an ethanamine group instead of a thiophene ring.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Contains a tetrazole ring instead of a thiophene ring.
Uniqueness
5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the combination of the triazole and thiophene rings, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C8H10N4S |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
5-(2-ethyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-2-12-8(10-5-11-12)6-3-4-7(9)13-6/h3-5H,2,9H2,1H3 |
InChI Key |
FYZJVCCWBZGZON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C2=CC=C(S2)N |
Origin of Product |
United States |
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